molecular formula C12H24N2O2 B2940625 Tert-butyl N-[[(2R,4S)-2-methylpiperidin-4-yl]methyl]carbamate CAS No. 2243513-72-4

Tert-butyl N-[[(2R,4S)-2-methylpiperidin-4-yl]methyl]carbamate

Cat. No.: B2940625
CAS No.: 2243513-72-4
M. Wt: 228.336
InChI Key: GINLVFREZSGMHJ-ZJUUUORDSA-N
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Description

Tert-butyl N-[[(2R,4S)-2-methylpiperidin-4-yl]methyl]carbamate (CAS 1289385-02-9) is a chiral carbamate derivative featuring a piperidine ring with stereospecific methyl substituents at the 2R and 4S positions. Its molecular formula is C₁₂H₂₄N₂O₂, and it serves as a key intermediate in pharmaceutical synthesis, particularly in the development of central nervous system (CNS) agents and protease inhibitors . The tert-butyloxycarbonyl (Boc) protecting group enhances stability during synthetic processes, while the piperidine scaffold provides conformational rigidity critical for target binding .

Properties

IUPAC Name

tert-butyl N-[[(2R,4S)-2-methylpiperidin-4-yl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-9-7-10(5-6-13-9)8-14-11(15)16-12(2,3)4/h9-10,13H,5-8H2,1-4H3,(H,14,15)/t9-,10+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GINLVFREZSGMHJ-ZJUUUORDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CCN1)CNC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H](CCN1)CNC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[[(2R,4S)-2-methylpiperidin-4-yl]methyl]carbamate typically involves the reaction of tert-butyl chloroformate with (2R,4S)-2-methylpiperidin-4-yl)methanol under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using a continuous flow reactor, which allows for better control over reaction conditions and improved safety. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl N-[[(2R,4S)-2-methylpiperidin-4-yl]methyl]carbamate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols.

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce alcohols or amines.

  • Substitution: Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl N-[[(2R,4S)-2-methylpiperidin-4-yl]methyl]carbamate has several scientific research applications:

  • Chemistry: It is used as a reagent in organic synthesis and as a protecting group for amines.

  • Biology: The compound can be used in the study of enzyme inhibitors and as a tool in molecular biology research.

  • Industry: The compound is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism by which tert-butyl N-[[(2R,4S)-2-methylpiperidin-4-yl]methyl]carbamate exerts its effects involves its interaction with specific molecular targets and pathways. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound towards its targets. The exact mechanism may vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues with Piperidine Scaffolds

Table 1: Structural and Functional Comparison of Selected Carbamates
Compound Name (CAS) Molecular Formula Key Structural Features Applications/Notes Reference
Target: Tert-butyl N-[[(2R,4S)-2-methylpiperidin-4-yl]methyl]carbamate (1289385-02-9) C₁₂H₂₄N₂O₂ Chiral 2R,4S-methylpiperidine; Boc-protected amine Intermediate for CNS drugs
tert-Butyl (4-methylpiperidin-4-yl)carbamate (163271-08-7) C₁₁H₂₂N₂O₂ 4-Methylpiperidine; no stereochemistry specified Lower similarity (0.91) due to position
tert-Butyl N-[cis-3-methylpiperidin-4-yl]carbamate (473839-06-4) C₁₁H₂₂N₂O₂ cis-3-Methylpiperidine; Boc protection PharmaBlock catalog; chiral intermediate
tert-Butyl N-[(4-fluoropiperidin-4-yl)methyl]carbamate (PS-J-085) C₁₁H₂₁FN₂O₂ 4-Fluoro substituent; enhanced metabolic stability Patent: Uchida et al. (2006)
tert-Butyl (((2S,4S)-4-fluoropyrrolidin-2-yl)methyl)carbamate (1807885-20-6) C₁₀H₁₉FN₂O₂ Fluorinated pyrrolidine; stereospecific (2S,4S) Agrochemical research

Key Differences and Implications

Stereochemistry: The target compound’s 2R,4S configuration distinguishes it from non-chiral analogues (e.g., 163271-08-7) and influences binding affinity in enantioselective syntheses .

Substituent Effects :

  • Fluorine vs. Methyl : Fluorinated derivatives (e.g., PS-J-085) exhibit improved metabolic stability and lipophilicity, making them favorable for drug candidates .
  • Ring Size : Pyrrolidine-based carbamates (e.g., 1807885-20-6) offer reduced steric hindrance compared to piperidines, affecting target engagement .

Synthetic Utility: The Boc group in the target compound simplifies deprotection under acidic conditions, a feature shared with tert-butyl (1-acetylpiperidin-4-yl)carbamate (), though the latter requires acetylation steps . Compounds like Tert-butyl N-[1-(2-methylsulfonyl-6-phenoxypyrimidin-4-yl)piperidin-4-yl]carbamate (2305255-24-5) integrate heteroaromatic moieties for kinase inhibition, showcasing structural versatility .

Physicochemical Properties

  • Molecular Weight : The target compound (MW 228.3) is heavier than fluorinated analogues (e.g., 218.3 for 1807885-20-6) due to additional methyl groups .
  • Solubility : Fluorine substituents (e.g., PS-J-085) enhance lipophilicity, whereas hydroxylated variants (e.g., PharmaBlock’s 907544-17-6) improve aqueous solubility .

Biological Activity

Tert-butyl N-[[(2R,4S)-2-methylpiperidin-4-yl]methyl]carbamate, often referred to as M4, is a compound of significant interest in pharmacological research due to its potential neuroprotective properties. This article delves into the biological activity of M4, focusing on its mechanisms of action, efficacy in various models, and relevant case studies.

  • Chemical Formula : C₁₁H₂₂N₂O₂
  • Molecular Weight : 214.31 g/mol
  • CAS Number : 1820574-78-4

M4 exhibits multiple mechanisms that contribute to its biological activity:

  • Inhibition of Enzymes :
    • β-secretase Inhibition : M4 has been shown to inhibit β-secretase with an IC₅₀ value of 15.4 nM, which is crucial for reducing amyloid beta (Aβ) aggregation.
    • Acetylcholinesterase Inhibition : The compound also acts as an acetylcholinesterase inhibitor with a Kᵢ value of 0.17 μM, enhancing cholinergic neurotransmission.
  • Neuroprotection :
    • M4 protects astrocytes from Aβ-induced toxicity by reducing levels of TNF-α and free radicals in vitro. This suggests its potential role in mitigating neuroinflammation associated with Alzheimer's disease (AD) .

In Vitro Studies

In vitro experiments demonstrated that treatment with M4 resulted in:

  • Increased Cell Viability : Astrocytes treated with Aβ 1-42 showed reduced viability (43.78 ± 7.17%), while co-treatment with M4 improved viability to 62.98 ± 4.92% .
  • Aβ Aggregation Inhibition : At a concentration of 100 μM, M4 inhibited Aβ aggregation by 85%, indicating strong anti-amyloidogenic properties.

In Vivo Studies

In vivo studies using scopolamine-induced AD models revealed:

  • Moderate Neuroprotective Effects : While M4 showed some protective effects against Aβ toxicity, it did not significantly outperform galantamine in terms of reducing Aβ levels or improving cognitive function .

Case Studies and Research Findings

A range of studies have investigated the biological activity of M4:

Study ReferenceFindings
Demonstrated that M4 inhibits both β-secretase and acetylcholinesterase, showing promise as a multi-target therapeutic for AD.
Reported that M4 increased astrocyte viability in the presence of Aβ and inhibited amyloid aggregation effectively.
Found that while M4 had neuroprotective effects in vitro, its efficacy was limited in vivo compared to established treatments like galantamine.

Q & A

Q. What are common synthetic routes for Tert-butyl N-[[(2R,4S)-2-methylpiperidin-4-yl]methyl]carbamate?

The synthesis typically involves multi-step protocols, including:

  • BOC Protection : Reacting the amine group of (2R,4S)-2-methylpiperidin-4-ylmethylamine with di-tert-butyl dicarbonate (BOC anhydride) in a solvent like THF or dichloromethane under basic conditions (e.g., triethylamine) to form the carbamate .
  • Coupling Reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) or nucleophilic substitution steps to introduce functional groups. For example, CuI and Pd(PPh₃)₂Cl₂ are used in THF for alkyne coupling .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization to isolate the final product .

Q. How is the stereochemistry of this compound confirmed experimentally?

X-ray crystallography is the gold standard:

  • Data Collection : Single-crystal diffraction using synchrotron or laboratory X-ray sources.
  • Refinement : SHELXL (for small-molecule refinement) or SIR97 (for direct methods) to resolve the (2R,4S) configuration. Hydrogen atoms are refined using riding models .
  • Validation : The Flack parameter and residual density maps ensure stereochemical accuracy .

Q. What safety precautions are critical when handling this compound?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors during synthesis .
  • Storage : Keep in airtight containers at room temperature, away from strong acids/bases to prevent decomposition .

Q. Which analytical techniques are used for post-synthesis characterization?

  • NMR : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to confirm structure and purity (e.g., tert-butyl singlet at ~1.4 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ for C₁₃H₂₄N₂O₂: 256.18 Da) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced Research Questions

Q. How can coupling reaction yields be optimized for derivatives of this compound?

  • Catalyst Screening : Test Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) for cross-coupling efficiency. CuI accelerates Sonogashira reactions .
  • Solvent Effects : Compare polar aprotic solvents (THF, DMF) vs. toluene. THF often improves solubility of intermediates .
  • Temperature Control : Reactions at 60–80°C enhance kinetics but may require inert atmospheres (N₂/Ar) to prevent side reactions .

Q. How can conflicting NMR data (e.g., unexpected splitting) be resolved?

  • 2D NMR : Use COSY, HSQC, or NOESY to assign proton-proton correlations and confirm spatial arrangements (e.g., piperidine ring conformation) .
  • Crystallographic Validation : If NMR ambiguity persists, grow single crystals and compare experimental vs. simulated X-ray diffraction patterns .

Q. What strategies mitigate byproduct formation during BOC deprotection?

  • Acid Selection : Use TFA in DCM for mild deprotection instead of HCl, which may hydrolyze sensitive groups .
  • Temperature Gradients : Perform stepwise deprotection at 0°C → room temperature to control exothermic reactions .
  • Byproduct Analysis : LC-MS to identify impurities (e.g., tert-butyl alcohol adducts) and adjust stoichiometry .

Q. How is biological activity assessed for derivatives of this compound?

  • In Vitro Assays : Screen against target enzymes (e.g., kinases) using fluorescence polarization or ELISA .
  • Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding affinity to active sites (e.g., piperidine interactions with hydrophobic pockets) .
  • ADMET Profiling : Microsomal stability assays and Caco-2 permeability tests to evaluate drug-likeness .

Q. How can computational modeling resolve reaction mechanism ambiguities?

  • DFT Calculations : Gaussian 16 to map energy profiles for key steps (e.g., BOC protection transition states) .
  • MD Simulations : GROMACS to study solvent effects on reaction intermediates .

Q. What methods validate the compound’s stability under varying pH conditions?

  • Forced Degradation : Incubate in buffers (pH 1–13) at 40°C for 24–72 hours, then analyze by HPLC for degradation products (e.g., tert-butyl cleavage) .
  • Kinetic Studies : Monitor hydrolysis rates via UV-Vis spectroscopy at λ = 220–280 nm .

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